1-(3,4-Dimethylbenzyl)azetidine
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Overview
Description
1-(3,4-Dimethylbenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 3,4-dimethylbenzyl group further enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylbenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the aza Paternò–Büchi reaction due to its efficiency and high regio- and stereoselectivity . The use of photochemical reactors allows for the large-scale production of this compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylbenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or ring-opened products.
Scientific Research Applications
1-(3,4-Dimethylbenzyl)azetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzyl)azetidine is primarily driven by its ring strain and the presence of the nitrogen atom. The ring strain facilitates various chemical transformations, while the nitrogen atom can participate in hydrogen bonding and coordination with metal ions . These properties make it a versatile compound in catalysis and drug design.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Uniqueness: 1-(3,4-Dimethylbenzyl)azetidine is unique due to its balanced ring strain, which provides both stability and reactivity. This balance makes it more manageable than aziridines and more reactive than pyrrolidines, offering a unique combination of properties for various applications .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-4-5-12(8-11(10)2)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |
InChI Key |
HDMPPYUNJHHCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC2)C |
Origin of Product |
United States |
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